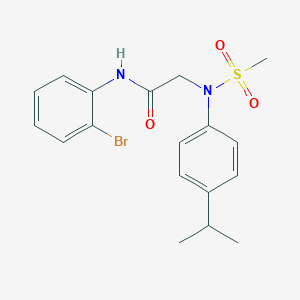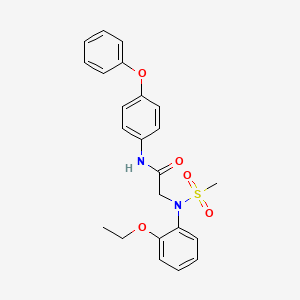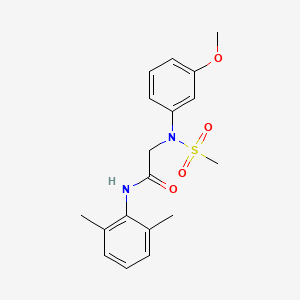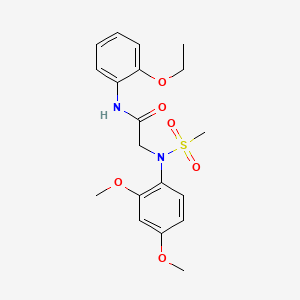
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BIP-135, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D~3~ receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. BIP-135 has been shown to have potential therapeutic applications for a variety of psychiatric and neurological disorders, including schizophrenia, addiction, and Parkinson's disease.
Wirkmechanismus
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the dopamine D~3~ receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and is thought to be dysregulated in a variety of psychiatric and neurological disorders. By blocking the activity of the D~3~ receptor, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide may help to normalize the activity of this pathway and alleviate symptoms of these disorders.
Biochemical and Physiological Effects
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in the brain. In animal models, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of cognitive function. In addition, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the dopamine D~3~ receptor, which allows for more precise manipulation of this pathway. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may require higher doses to achieve desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a treatment for substance use disorders, particularly in combination with other medications. In addition, further research is needed to better understand the mechanisms underlying the effects of N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide on the mesolimbic pathway and to identify potential biomarkers for treatment response. Finally, the development of more potent and selective D~3~ receptor antagonists may help to further elucidate the role of this receptor subtype in psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications in a variety of psychiatric and neurological disorders. In animal models of schizophrenia, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to alleviate symptoms such as hyperactivity and cognitive deficits. In addition, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-8-10-15(11-9-14)21(25(3,23)24)12-18(22)20-17-7-5-4-6-16(17)19/h4-11,13H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLGLKRYVDEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3,3'-bithiophene-4-carboxylate](/img/structure/B3568784.png)
![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3568785.png)
![N-cyclopentyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3568788.png)



![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568825.png)

![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3568838.png)
![N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568846.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568860.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568861.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3568878.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3568883.png)